Plasma Clearance and Skin Phototoxicity: Pharmacokinetic Basis for Reduced Adverse Effects
Clinical pharmacokinetic modeling reveals that HPPH has a plasma clearance of 84.2 mL/hour, which is 3.26-fold higher than the 25.8 mL/hour clearance of Photofrin in standardized (70 kg, 1.818 m²) human subjects [1]. This substantially faster systemic elimination correlates directly with the observed clinical difference in skin phototoxicity. While Photofrin is known for prolonged and sometimes severe cutaneous phototoxicity, a Phase 1/2 clinical study of 48 patients found that HPPH caused only mild skin photosensitivity (limited to erythema without edema) that declined rapidly. Specifically, 79% of subjects had a less severe reaction after a 2-day sensitizer-light interval compared to day 1, and 90% had a reduced response after 3 days [2].
| Evidence Dimension | Plasma Clearance |
|---|---|
| Target Compound Data | 84.2 mL/hour |
| Comparator Or Baseline | Photofrin: 25.8 mL/hour |
| Quantified Difference | 3.26-fold faster clearance for HPPH |
| Conditions | Human subjects (standardized to 70 kg, 1.818 m²), non-linear mixed effects modeling |
Why This Matters
The faster plasma clearance of HPPH translates to a clinically validated, shorter and milder period of skin photosensitivity, reducing patient burden and potentially allowing for more flexible treatment scheduling compared to Photofrin.
- [1] Bellnier DA, Greco WR, Loewen GM, Nava H, Oseroff AR, Dougherty TJ. Clinical pharmacokinetics of the PDT photosensitizers porfimer sodium (Photofrin), 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (Photochlor) and 5-ALA-induced protoporphyrin IX. Lasers Surg Med. 2006;38(5):439-444. View Source
- [2] Bellnier DA, Greco WR, Nava H, Loewen GM, Oseroff AR, Dougherty TJ. Mild skin photosensitivity in cancer patients following injection of Photochlor (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a; HPPH) for photodynamic therapy. Cancer Chemother Pharmacol. 2006;57(1):40-45. View Source
